Phenazopyridine is derived from the azo dye family, characterized by its chemical structure that includes two aromatic rings linked by a diazo (-N=N-) bond. The compound's chemical formula is , and it has various synonyms including 2,6-Diamino-3-(phenylazo)pyridine and Pyridium. It is classified as a small molecule drug with a DrugBank accession number of DB01438 .
The synthesis of phenazopyridine typically involves the diazotization of an amine followed by coupling reactions. A common method includes the preparation of 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone through acylation of p-bromoaniline with o-chlorobenzoic acid acyl chloride in the presence of a zinc chloride catalyst. This intermediate is then hydrolyzed and acylated with hydrochloride of aminoacetic acid to yield the final product .
The molecular structure of phenazopyridine features a pyridine ring substituted with two amino groups and an azo group linking to a phenyl ring. The compound has a molecular weight of approximately 213.24 g/mol and exhibits distinct properties such as:
Phenazopyridine undergoes various chemical reactions typical for azo compounds, including:
The mechanism of action for phenazopyridine is not completely understood but is believed to involve local anesthetic effects on the urinary tract mucosa. It likely inhibits nerve fibers that respond to mechanical stimuli in the bladder and may interfere with kinases involved in nociception and cell metabolism . Pharmacokinetically, phenazopyridine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2 to 3 hours.
Phenazopyridine is primarily utilized in clinical settings for:
In research contexts, derivatives of phenazopyridine are being explored for potential applications in drug design due to their structural properties which allow modifications that can enhance efficacy against specific biological targets .
This compound's unique properties make it significant both in clinical practice and ongoing scientific research into urinary tract health management.
Phenazopyridine (chemical name: 3-(phenylazo)pyridine-2,6-diamine) is an azo-based organic compound with the molecular formula C₁₁H₁₁N₅. Its hydrochloride salt form (C₁₁H₁₁N₅·HCl) is the predominant pharmaceutical variant, exhibiting a molecular weight of 249.70 g/mol [4] [10]. The compound crystallizes as brick-red microcrystals with a slight violet luster and demonstrates limited solubility in water (0.1–1.0 mg/mL at 20°C) but enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO) and glycerol [9] [10]. The crystalline structure is stabilized by intramolecular hydrogen bonding between the amino groups and the azo nitrogen, contributing to its thermal stability (melting point: 282°F/139°C) [9].
Key physicochemical properties include:
Table 1: Physicochemical Properties of Phenazopyridine Hydrochloride
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 249.70 g/mol | - |
| Melting Point | 139°C (282°F) | NTP, 1992 |
| Water Solubility | 0.1–1.0 mg/mL | 20°C |
| pKa | 5.15 | Aqueous solution |
| λₘₐₓ (UV-Vis) | 410 nm | Methanol |
| Log P (octanol-water) | 1.8 | Standard conditions |
Phenazopyridine belongs to the azo dye class, characterized by the presence of the functional group R−N=N−R’, where R and R’ are aromatic rings. This classification imparts distinct chromophoric properties and redox reactivity [2] [5]. The diazo bridge (-N=N-) links a phenyl ring to a 2,6-diaminopyridine moiety, enabling resonance stabilization and planarity that facilitate light absorption and electron transfer [6].
Structural analogues with shared azo functionality include:
Table 2: Structural Analogues of Phenazopyridine
| Compound | Core Structure | Applications |
|---|---|---|
| Phenazopyridine | Phenyl-azo-2,6-diaminopyridine | Urinary analgesic |
| Sudan I | Phenyl-azo-2-naphthol | Textile dye |
| Disperse Orange 1 | 4-Nitroaniline-azo-4’-aminodiphenyl | Synthetic fabric dye |
| 2,6-Bis(4-methylphenylazo)pyridine | Bis(arylazo)pyridine | Metal complexation |
Phenazopyridine undergoes degradation under diverse environmental conditions, primarily driven by its sensitivity to light, acidic pH, and oxidizing agents. The degradation pathways yield distinct byproducts, which have been characterized using chromatographic and spectroscopic methods.
Acidic Hydrolysis
Under forced acid-heat conditions (e.g., HCl, 80°C), phenazopyridine cleaves at the azo bond, generating phenol (PH) and 2,6-diaminopyridine (DAP) as primary degradation products. A validated HPLC method with triple-wavelength detection (254 nm, 310 nm, 410 nm) confirmed these fragments within 8 minutes of analysis [3]. The reaction follows pseudo-first-order kinetics, with DAP exhibiting native fluorescence in acidic ethanol (λₑₓ = 340 nm; λₑₘ = 410 nm) [3].
Photodegradation
Exposure to visible light in aqueous solutions induces reductive cleavage of the azo bond. The CdS-WO₃ hybrid photocatalyst accelerates this process via a Z-scheme mechanism, where:
Electrochemical Degradation
The electro-Fenton (EF) process using magnetite-activated carbon cathodes degrades phenazopyridine via •OH-mediated oxidation. Key steps include:
Table 3: Stability Profile and Degradation Kinetics
| Stress Condition | Primary Degradants | Analytical Detection Method | Kinetic Parameters |
|---|---|---|---|
| Acidic Hydrolysis (HCl, 80°C) | Phenol, 2,6-Diaminopyridine | RP-HPLC (λ = 254/310/410 nm) | k = 0.12 min⁻¹ (t₁/₂ = 5.8 min) |
| Visible Light (CdS-WO₃) | CO₂, NH₄⁺, NO₃⁻ | TOC analyzer, Ion chromatography | k = 0.025 min⁻¹ (t₁/₂ = 27.7 min) |
| Electro-Fenton (pH = 3) | Carboxylic acids, Inorganic ions | GC-MS, TOC analyzer | k = 0.048 min⁻¹ (t₁/₂ = 14.4 min) |
Table 4: Photocatalytic Degradation Intermediates
| Degradation Pathway | Reactive Species | Key Intermediates | Mineralization Efficiency |
|---|---|---|---|
| CdS-WO₃ Z-scheme | •OH, O₂•⁻, h⁺ | Aniline, p-benzoquinone | >95% (120 min) |
| Electro-Fenton | •OH | Succinic acid, Oxamic acid | 92% (180 min) |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5